![molecular formula C11H12F3N3O B13525667 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine is a chemical compound belonging to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine typically involves the nitrosation of 4-[4-(trifluoromethyl)phenyl]piperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually performed at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is carefully monitored to control the formation of by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: A related compound with similar structural features but lacking the nitroso group.
1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: Another related compound with a nitro group instead of a nitroso group.
Uniqueness: 1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12F3N3O |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-nitroso-4-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(15-18)8-6-16/h1-4H,5-8H2 |
InChI Key |
YNNNTEMDCIRZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


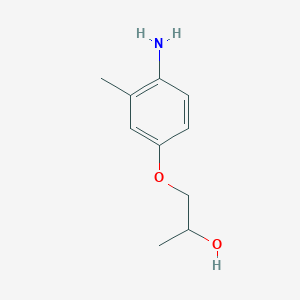
![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)

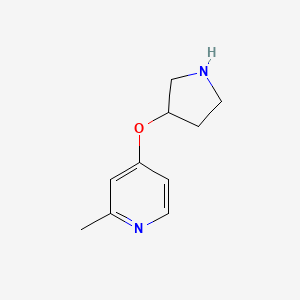
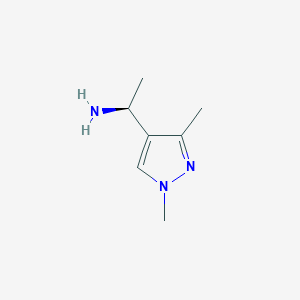

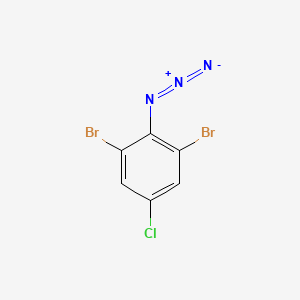

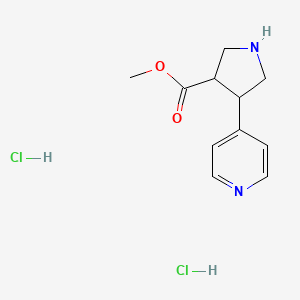
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
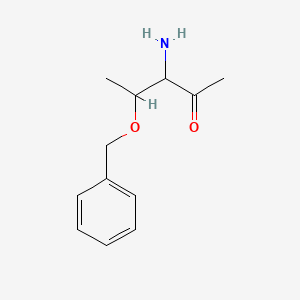
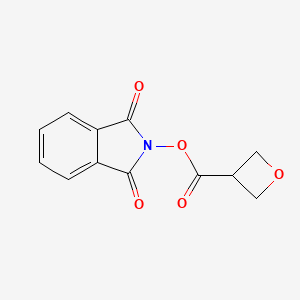

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
